molecular formula C8H10N2O3 B3021375 Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate CAS No. 67383-32-8

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Cat. No.: B3021375
CAS No.: 67383-32-8
M. Wt: 182.18 g/mol
InChI Key: KTZQDIINDVWLES-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS: 67383-32-8 or 53135-24-3) is a pyrimidine derivative with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol. It is synthesized via a one-step reaction from diethyl 2-(ethoxymethylene)malonate, achieving a high yield of 92%. Key physical properties include a density of 1.28 g/cm³, boiling point of 267.9°C, and flash point of 115.8°C. The compound is commercially available with ≥97% purity and is widely used in academic and industrial research, particularly in pharmaceuticals, materials science, and biotechnology.

Properties

IUPAC Name

ethyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-5(2)10-7(6)11/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZQDIINDVWLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967658
Record name Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
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Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67383-32-8, 53135-24-3
Record name 5-Pyrimidinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester
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Record name Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate can be synthesized through the esterification of 2-methyl-4-hydroxypyrimidine-5-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo-2-methylpyrimidine-5-carboxylate.

    Reduction: Formation of 4-hydroxy-2-methylpyrimidine-5-carboxylate derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate derivatives have shown promising antimicrobial properties against a range of pathogens, including bacteria, fungi, and viruses. Research indicates that these compounds can inhibit microbial growth, potentially leading to the development of novel antibiotics or antifungal agents. The synthesis of these derivatives typically involves testing against specific microbial strains to evaluate their efficacy.

1.2 Anticancer Properties
In oncology, derivatives of this compound have been investigated for their potential as anticancer agents. Studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involve the modulation of signaling pathways associated with cell survival and death, making them candidates for targeted cancer therapies.

1.3 Neuroprotective Effects
Research in neuroscience has highlighted the neuroprotective effects of this compound. In vitro studies have shown that it can enhance neuronal survival and reduce neuroinflammation, suggesting potential therapeutic implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biological Mechanisms

2.1 Enzymatic Interactions
The compound acts as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that play a role in DNA replication, thereby exhibiting antiviral and anticancer properties. This interaction can significantly alter cellular functions, impacting processes such as proliferation and apoptosis.

2.2 Receptor Modulation
this compound can interact with various receptors that regulate cell signaling pathways. This modulation is crucial in conditions like inflammation and cancer progression, where altered signaling can lead to disease exacerbation.

Applications in Research and Industry

3.1 Chemical Synthesis
In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, leading to the formation of derivatives with enhanced biological activities .

3.2 Specialty Chemicals Production
The compound is also utilized in the production of specialty chemicals within the pharmaceutical industry. Its derivatives are being explored for their potential applications in drug formulation and development due to their favorable biological properties .

Case Studies

Study Focus Methodology Findings
Antimicrobial ActivitySynthesis and testing against microbial strainsSignificant inhibition of bacterial growth observed
Anticancer PropertiesCell culture studiesInduction of apoptosis in cancer cell lines
Neuroprotective EffectsIn vitro neuronal modelsEnhanced neuronal survival noted
Enzyme InteractionBiochemical assaysInhibition of metabolic enzymes demonstrated

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate differ primarily in substituents at the 2- and 4-positions of the pyrimidine ring. Below is a detailed comparison:

Spectral and Physicochemical Properties

  • NMR Analysis :
    • The target compound’s ¹H-NMR (DMSO-d₆) shows a singlet at δ 12.22 ppm for the 4-hydroxy group and a quartet at δ 4.25 ppm for the ethyl group. In contrast, the 2-phenyl analog (Compound 8) exhibits aromatic protons at δ 8.16–7.51 ppm, reflecting phenyl ring contributions.
    • Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (CAS: 70733-12-9) has a higher molecular weight (242.27 g/mol) and logP (2.5), indicating increased hydrophobicity compared to the target compound.

Stability and Reactivity

  • The target compound’s 4-hydroxy group makes it prone to phosphorylation (e.g., POCl₃ treatment) to form chlorinated derivatives.
  • Ethyl 2-phenylpyrimidine-5-carboxylate derivatives exhibit lower thermal stability due to bulky aromatic substituents.

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis yield (92%) surpasses that of phenyl-substituted analogs (50%), highlighting optimized reaction conditions.
  • Structural Versatility: Substitutions at the 2-position (methyl, phenyl, benzylamino) modulate solubility and bioactivity.
  • Biological Potential: While the target compound is primarily a research reagent, its analogs show promise in antimicrobial and anticancer applications.

Biological Activity

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (EHMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

EHMP is characterized by the following chemical structure:

  • Molecular Formula : C8_{8}H10_{10}N2_{2}O3_{3}
  • Molecular Weight : 182.18 g/mol
  • CAS Number : 53135-24-3

The compound features a pyrimidine ring with hydroxyl and carboxyl functional groups, which contribute to its biological reactivity.

The biological activity of EHMP is primarily attributed to its interaction with various enzymes and receptors. It has been shown to:

  • Inhibit Enzyme Activity : EHMP can inhibit enzymes involved in nucleotide synthesis and DNA replication, suggesting potential antiviral and anticancer properties.
  • Modulate Signaling Pathways : It affects intracellular signaling pathways, particularly those related to inflammation and immune response. This modulation could be beneficial in treating autoimmune diseases .

Biological Activities

EHMP exhibits a range of biological activities, including:

  • Antiviral Activity : Studies indicate that EHMP may inhibit viral replication, particularly in models of influenza virus infection .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells, with IC50_{50} values indicating effective growth inhibition .
  • Anti-inflammatory Effects : EHMP has been noted for its ability to reduce pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders .

Research Findings

Recent studies have highlighted the efficacy of EHMP in various biological contexts:

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineEffectiveness (IC50_{50})Reference
AntiviralInfluenza A virusNot specified
AnticancerMCF-79.46 µM
AnticancerMDA-MB-23111.73 µM
Anti-inflammatoryCytokine productionSignificant reduction

Case Studies

  • Antiviral Study : In a controlled study on mice infected with influenza, EHMP administration resulted in over a 2-log reduction in viral load in lung tissues, showcasing its potential as an antiviral agent .
  • Cancer Treatment Exploration : A comparative study evaluated the cytotoxic effects of EHMP against standard chemotherapeutics like 5-Fluorouracil (5-FU). Results indicated that EHMP had lower toxicity towards normal cells while exhibiting stronger inhibition against cancer cells .
  • Inflammation Model : In vitro assays demonstrated that EHMP significantly inhibited the production of interleukin-2 (IL-2) and interleukin-8 (IL-8), suggesting its utility in managing inflammatory conditions such as rheumatoid arthritis .

Q & A

Q. What are the common synthetic routes for Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, the Biginelli reaction can be adapted by reacting ethyl acetoacetate with aldehydes and urea derivatives under acidic conditions (e.g., HCl or Lewis acids). Solvent choice (ethanol, acetonitrile) and catalyst optimization (e.g., ZnCl₂ or FeCl₃) are critical for yield improvement. Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic methods are used to characterize this compound?

Standard techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the ester group (δ ~4.2 ppm for -OCH₂CH₃) and pyrimidine ring protons (δ ~6.5–8.5 ppm).
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O) and ~3200 cm⁻¹ (O-H) validate functional groups.
  • Mass spectrometry : ESI-MS or EI-MS provides molecular ion peaks matching the molecular weight (e.g., m/z 210.2 for [M+H]⁺).
    X-ray crystallography using SHELX software can resolve structural ambiguities .

Q. How is solubility and stability assessed for this compound?

  • Solubility : Tested via the shake-flask method in solvents like DMSO, ethanol, and water. HPLC quantifies solubility limits (e.g., >10 mg/mL in DMSO).
  • Stability : Evaluated under varying pH (2–12) and temperatures (4°C, 25°C, 40°C) using accelerated stability studies. LC-MS monitors degradation products over time .

Q. What analytical techniques quantify purity and byproducts?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities.
  • TLC : Silica gel plates with ethyl acetate/hexane eluents visualize spots under UV light.
  • Elemental analysis : Validates C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

  • Cross-validation : Combine NMR, X-ray, and computational methods (DFT) to identify discrepancies. For example, DFT-predicted 1^1H NMR shifts (Gaussian 09, B3LYP/6-31G*) can align with experimental data.
  • Crystallographic refinement : Use SHELXL to adjust thermal parameters and occupancy rates for disordered atoms .

Q. What crystallographic challenges arise in structural determination?

  • Disorder modeling : Apply SHELXL's PART and SIMU instructions to model rotational disorder in the ethyl ester group.
  • Hydrogen bonding : Use ORTEP-3 to visualize O-H···N interactions in the pyrimidine ring. Refinement with anisotropic displacement parameters improves accuracy .

Q. How do computational methods aid in understanding electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G** level to predict frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential surfaces.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological studies .

Q. What strategies address regioselectivity in derivative synthesis?

  • Protecting groups : Temporarily block the 4-hydroxy group with TBSCl to direct functionalization at the 2-methyl position.
  • Catalytic control : Use Pd(OAc)₂ or CuI to promote cross-coupling reactions (e.g., Suzuki-Miyaura) at specific sites .

Q. How to interpret conflicting bioactivity data in analog studies?

  • Dose-response curves : Compare IC₅₀ values across analogs (e.g., trifluoromethyl vs. methyl substituents) using nonlinear regression (GraphPad Prism).
  • Statistical analysis : Apply ANOVA to assess significance (p < 0.05) in cytotoxicity assays .

Q. What advanced techniques validate hydrogen-bonding networks?

  • SCXRD : High-resolution data (d ~0.8 Å) from synchrotron sources map O-H···O/N interactions.
  • Hirshfeld surface analysis : CrystalExplorer quantifies interaction contributions (e.g., 60% O···H contacts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
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Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

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